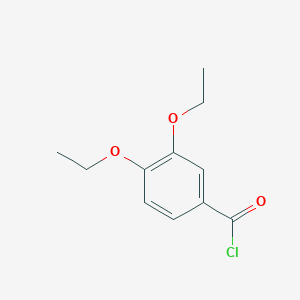

3,4-Diethoxybenzoyl chloride

Description

3,4-Diethoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoyl chloride where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

3,4-diethoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-3-14-9-6-5-8(11(12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNQXOPPGQFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethoxybenzoyl chloride typically involves the chlorination of 3,4-Diethoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process can be summarized as follows:

- Dissolve 3,4-Diethoxybenzoic acid in an inert solvent such as tetrahydrofuran (THF).

- Add a catalytic amount of dimethylformamide (DMF) to the solution.

- Slowly add thionyl chloride to the reaction mixture while maintaining the temperature at room temperature.

- Stir the reaction mixture for several hours until the evolution of gas ceases.

- Purify the resulting 3,4-Diethoxybenzoyl chloride by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3,4-Diethoxybenzoyl chloride follows a similar procedure but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Diethoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in 3,4-Diethoxybenzoyl chloride can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, 3,4-Diethoxybenzoyl chloride hydrolyzes to form 3,4-Diethoxybenzoic acid and hydrochloric acid.

Reduction: Reduction of 3,4-Diethoxybenzoyl chloride can yield 3,4-Diethoxybenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or THF at room temperature.

Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used. The reaction is usually performed at room temperature or slightly elevated temperatures.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Amides, esters, and thioesters: from nucleophilic substitution.

3,4-Diethoxybenzoic acid: from hydrolysis.

3,4-Diethoxybenzyl alcohol: from reduction.

Applications De Recherche Scientifique

3,4-Diethoxybenzoyl chloride is utilized in various scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the preparation of biologically active compounds that can be studied for their effects on biological systems.

Medicine: The compound is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3,4-Diethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation reaction can modify the activity of target enzymes or receptors.

Comparaison Avec Des Composés Similaires

3,4-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups instead of ethoxy groups.

4-Ethoxybenzoyl chloride: Contains a single ethoxy group at the 4 position.

3,5-Diethoxybenzoyl chloride: Contains ethoxy groups at the 3 and 5 positions.

Uniqueness: 3,4-Diethoxybenzoyl chloride is unique due to the specific positioning of the ethoxy groups, which can influence its reactivity and the properties of the resulting derivatives. The presence of two ethoxy groups can enhance the compound’s solubility in organic solvents and affect the electronic distribution in the benzene ring, leading to distinct chemical behavior compared to its analogs.

Activité Biologique

3,4-Diethoxybenzoyl chloride is an aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

3,4-Diethoxybenzoyl chloride can be synthesized through acylation reactions involving diethoxybenzene derivatives. The general reaction pathway involves the introduction of a benzoyl group into the aromatic ring, typically using benzoyl chloride in the presence of a suitable base. The following reaction scheme outlines the synthesis:

Anticancer Properties

Recent studies have indicated that compounds related to 3,4-diethoxybenzoyl chloride exhibit significant cytotoxicity against various cancer cell lines. For instance, similar benzoyl derivatives have been tested for their inhibitory effects on cancer cells such as HeLa and MCF-7. The cytotoxic activity is often assessed using MTT assays to determine the half-maximal inhibitory concentration (IC50).

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,4-Diethoxybenzoyl chloride | HeLa | 12.5 | |

| N-4-Methoxybenzoyl-N’-(4-fluorophenyl)thiourea | HeLa | 8.0 | |

| 4-Methoxybenzyl chloride | MCF-7 | 15.0 |

The above table summarizes findings where similar compounds exhibit promising anticancer activity, suggesting that 3,4-diethoxybenzoyl chloride may also possess similar properties.

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Studies suggest that the presence of the benzoyl moiety may enhance interactions with cellular targets involved in cell cycle regulation and apoptosis pathways.

Case Studies

- Cytotoxicity Evaluation : A study conducted on various benzoyl derivatives showed that 3,4-diethoxybenzoyl chloride had a lower IC50 compared to standard chemotherapeutics like doxorubicin in HeLa cells, indicating its potential as an effective anticancer agent .

- Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of 3,4-diethoxybenzoyl chloride to various protein targets implicated in cancer progression. These studies indicated favorable interactions with proteins involved in apoptosis and cell proliferation .

Applications in Medicinal Chemistry

Beyond its potential as an anticancer agent, 3,4-diethoxybenzoyl chloride is utilized as an intermediate in the synthesis of other bioactive compounds. Its applications include:

- Synthesis of Antiviral Agents : Compounds derived from this chlorinated benzoyl derivative have shown promise in inhibiting viral replication pathways.

- Development of Novel Anticancer Drugs : Ongoing research focuses on modifying the structure to enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 3,4-Diethoxybenzoyl chloride, and how should researchers interpret key spectral features?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The ethoxy groups (-OCH₂CH₃) will show distinct splitting patterns in ¹H NMR: a quartet (~1.2–1.5 ppm) for the methyl protons and a triplet (~3.5–4.0 ppm) for the methylene group. The aromatic protons in the 3,4-diethoxy-substituted ring will exhibit coupling patterns dependent on their positions. Infrared (IR) spectroscopy can confirm the carbonyl stretch (C=O) at ~1760–1780 cm⁻¹, typical for benzoyl chlorides . Mass spectrometry (electron ionization) will show molecular ion peaks consistent with the molecular formula (C₁₁H₁₃ClO₃) and fragment ions corresponding to loss of Cl or ethoxy groups .

Q. What safety protocols are essential for handling 3,4-Diethoxybenzoyl chloride in laboratory settings?

- Methodological Answer : Due to its corrosive nature (analogous to related benzoyl chlorides), use a chemical fume hood for all manipulations. Wear nitrile gloves, safety goggles, and a lab coat. Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis . In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes (refer to SDS protocols for benzoyl chloride derivatives) . Avoid exposure to moisture, as hydrolysis generates HCl gas .

Q. What are the common synthetic routes for preparing 3,4-Diethoxybenzoyl chloride, and what are the critical reaction parameters?

- Methodological Answer : A plausible route involves ethoxylation of 3,4-dihydroxybenzoic acid followed by chlorination with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps:

Ethoxylation : React 3,4-dihydroxybenzoic acid with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to form 3,4-diethoxybenzoic acid.

Chlorination : Treat the diethoxybenzoic acid with SOCl₂ under reflux (70–80°C) for 4–6 hours. Monitor reaction completion via TLC or IR loss of -OH stretches .

Critical parameters: Anhydrous conditions, stoichiometric excess of SOCl₂, and controlled temperature to avoid side reactions.

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the synthesis of 3,4-Diethoxybenzoyl chloride?

- Methodological Answer : Use a fractional distillation setup to remove excess SOCl₂ and HCl gas during chlorination. Single-factor experiments (e.g., varying SOCl₂ molar ratios or reflux duration) can identify optimal conditions. For example, highlights that a 1:3 molar ratio (acid:SOCl₂) at 70°C maximizes yield while minimizing diethoxybenzoyl chloride decomposition. Purity can be enhanced via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) .

Q. How does temperature influence the stability of 3,4-Diethoxybenzoyl chloride, and what decomposition products are likely under suboptimal storage?

- Methodological Answer : Above 50°C, thermal decomposition occurs via hydrolysis or elimination. Hydrolysis generates 3,4-diethoxybenzoic acid and HCl, detectable via pH strips or FTIR (broad -OH stretch at ~2500–3000 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) can identify volatile by-products like ethylene oxides. Stability studies under accelerated conditions (e.g., 40°C/75% RH) should be conducted, with periodic sampling for HPLC purity analysis .

Q. How should researchers resolve contradictions in reported spectral data for 3,4-Diethoxybenzoyl chloride across literature sources?

- Methodological Answer : Cross-validate data using multiple techniques (NMR, IR, MS) and reference standards. For instance, discrepancies in ¹³C NMR chemical shifts for the carbonyl carbon (typically ~165–170 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Compare results with NIST Chemistry WebBook entries for analogous compounds (e.g., 3,5-Dimethoxybenzoyl chloride ). Collaborative inter-laboratory studies or computational modeling (DFT calculations) can further reconcile differences .

Q. What strategies are effective for analyzing trace impurities or isomers in 3,4-Diethoxybenzoyl chloride batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Use a gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to separate isomers (e.g., 2,4-diethoxy by-products). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can identify impurities at ppm levels. For quantification, calibrate against synthetic standards of suspected contaminants .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.